2-Chloro-4,6-dinitrophenol

Catalog No.
S1894055
CAS No.
946-31-6
M.F
C6H3ClN2O5
M. Wt
218.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-dinitrophenol

CAS Number

946-31-6

Product Name

2-Chloro-4,6-dinitrophenol

IUPAC Name

2-chloro-4,6-dinitrophenol

Molecular Formula

C6H3ClN2O5

Molecular Weight

218.55 g/mol

InChI

InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H

InChI Key

PCBCIXWBAPIVDV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-4,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4,6-dinitrophenol (CAS 946-31-6) is a highly electron-deficient, halogenated aromatic compound utilized primarily as a specialized synthetic precursor and a selective biochemical probe[1]. Characterized by its strong acidity (pKa ~2.1) and unique steric profile, this compound serves as a critical intermediate in the manufacturing of high-fastness azo dyes and cosmetic colorants. In biochemical and toxicological applications, it functions as a potent uncoupler of oxidative phosphorylation and a highly specific inhibitor of respiratory oxidases. Procurement of this exact CAS is typically driven by its non-interchangeable role in synthesizing ortho-chloro-substituted downstream derivatives and its precise binding kinetics in ubiquinol oxidase assays.

Research Fit

Analytical Validated reference for wastewater ESI-MS/MS identification and HPLC-based purity assessment.
Synthesis Patent-supported saponification route from dinitrochlorobenzene ensures scalable high-purity intermediate supply.
Physicochem Distinct chloronitrophenol core with pKa-conferred acidity profile for pH-dependent transformations.

Attempting to substitute 2-chloro-4,6-dinitrophenol with more common analogs, such as 2,4-dinitrophenol (2,4-DNP) or 2,6-dichloro-4-nitrophenol, results in critical failures in both synthesis and assay selectivity [1]. In chemical manufacturing, the absence of the ortho-chloro group in 2,4-DNP prevents the downstream formation of 2-amino-6-chloro-4-nitrophenol, a mandatory building block for specific disperse and hair dyes requiring high colorfastness. In biochemical applications, generic uncouplers lack the precise electron-withdrawing and steric properties required to selectively target the high-affinity quinone binding site (QH) of cytochrome bo3. Consequently, using analogs leads to off-target inhibition of low-affinity sites (QL) or complete loss of site-specific ubisemiquinone stabilization, rendering the substitute useless for high-resolution mechanistic studies.

Substitution Risk

pKa shift exceeding 2 units vs. 2,4-dinitrophenol may significantly alter pH-dependent reactivity, extraction efficiency, and chromatographic retention.

Positional isomer 4-Chloro-2,6-dinitrophenol exhibits a 0.87 unit pKa difference, which can shift proton dissociation equilibrium and nucleophilic substitution outcomes.

Non-chlorinated analogs lack Cl···O solid-state interactions, potentially affecting crystallization behavior and long-term storage stability.

Cytochrome bo3 QH Site Inhibition

In screening assays using bound ubiquinone-free enzyme (ΔUbiA1) from E. coli, 2-chloro-4,6-dinitrophenol functions as a potent and highly selective inhibitor of the high-affinity quinone binding site (QH). When compared to 2,6-dichloro-4-nitrophenol, a closely related halogenated analog, the substitution pattern dictates entirely different binding behavior: the dichloro analog selectively inhibits the low-affinity QL site, while 2-chloro-4,6-dinitrophenol exclusively targets the QH site[1].

Evidence DimensionBinding site selectivity in cytochrome bo3
Target Compound DataSelective for the QH (high-affinity) site
Comparator Or Baseline2,6-dichloro-4-nitrophenol (selective for the QL low-affinity site)
Quantified DifferenceComplete reversal of binding site specificity based on the mono-chloro vs. di-chloro substitution pattern
ConditionsUbiquinone-free enzyme (ΔUbiA1) screening assays

Buyers conducting respiratory chain research must procure this exact compound to isolate QH site activity without confounding QL site interference.

Enhanced acidity
Head-to-head
pKa 2.10 vs. 2,4-DNP 4.11 (ΔpKa=2.01, ~102× Ka difference); vs. 4-Cl-2,6-DNP 2.97 (ΔpKa=0.87, ~7.4×)
May dictate pH-dependent reactivity, extraction, and chromatographic behavior.
Spectrophotometric determination, aqueous 25°C

Enhanced Acidity and Proton Shuttling

The addition of the electron-withdrawing ortho-chloro group significantly increases the acidity of the phenolic hydroxyl group compared to unhalogenated baselines. 2-Chloro-4,6-dinitrophenol exhibits a pKa of approximately 2.1, whereas the standard uncoupler 2,4-dinitrophenol (2,4-DNP) has a pKa of 4.09[1]. This nearly 100-fold increase in acidity drastically alters the compound's lipophilicity, salt-formation dynamics, and efficiency as a transmembrane proton ionophore.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 2.1
Comparator Or Baseline2,4-dinitrophenol (pKa = 4.09)
Quantified Difference~1.99 pKa units (nearly 100x more acidic)
ConditionsAqueous solution, evaluated via quantum mechanical modeling and experimental validation

The significantly lower pKa dictates formulation compatibility and requires adjustments in buffering when substituting for standard 2,4-DNP in physiological assays.

Synthesis route
Method context
Patent saponification of 2,4-dinitrochlorobenzene yields high purity; commercial ≥98% HPLC, mp 110–114°C
Supports reproducible procurement of high-purity intermediate for synthesis.
Cross-study comparable; fewer isomer separation steps

Strain-Specific Recalcitrance in Bioremediation

The specific 2-chloro-4,6-dinitro substitution pattern creates distinct enzymatic bottlenecks in microbial degradation compared to generic nitrophenols. While 2,4-dinitrophenol is readily utilized as a sole carbon and energy source by Rhodococcus imtechensis strain RKJ300, 2-chloro-4,6-dinitrophenol is completely recalcitrant to this strain [1]. Complete mineralization of 2-chloro-4,6-dinitrophenol, with stoichiometric release of chloride and nitrite, strictly requires specialized strains such as Rhodococcus erythropolis HL 24-1.

Evidence DimensionAerobic microbial degradation by R. imtechensis RKJ300
Target Compound DataCompletely recalcitrant (no degradation)
Comparator Or Baseline2,4-dinitrophenol (fully degraded)
Quantified DifferenceAbsolute loss of degradation capability due to the ortho-chloro substituent
ConditionsAerobic degradation assays using whole cells in minimal media

Environmental testing facilities must use this exact compound as a benchmark to validate the efficacy of advanced dehalogenating bioremediation strains.

ESI-MS/MS identification
Reported
Validated ESI-MS/MS fragmentation for wastewater; established HPLC method on Newcrom R1 column
Supports analytical identification in complex environmental matrices.
Multiple spectral database entries (NMR, FTIR, UV-Vis, MS)

Ortho-Chloro Dye Precursor

In industrial dye manufacturing, the precise placement of the chlorine atom is non-negotiable for downstream product integrity. 2-Chloro-4,6-dinitrophenol undergoes selective reduction to yield 2-amino-6-chloro-4-nitrophenol, a high-value cosmetic and textile dye intermediate [1]. Attempting to use 2,4-dinitrophenol as a baseline precursor fails entirely, as it lacks the halogen necessary to achieve the target molecular weight, steric hindrance, and resulting colorfastness required for synthetic fiber disperse dyes.

Evidence DimensionYield of 2-amino-6-chloro-4-nitrophenol upon selective reduction
Target Compound DataDirect stoichiometric conversion
Comparator Or Baseline2,4-dinitrophenol (0% yield of chloro-substituted product)
Quantified DifferenceAbsolute requirement of the pre-installed ortho-chloro group
ConditionsIndustrial selective reduction (e.g., using sodium dithionite)

Chemical manufacturers must procure this specific halogenated CAS to synthesize premium chloro-azo dyes, as post-synthetic chlorination of dinitrophenols is non-selective and inefficient.

Cl···O interactions
Head-to-head
Cl···O distance 3.054 Å, shorter than van der Waals sum (3.27 Å); absent in non-chlorinated analogs
May influence crystallization behavior and solid-state stability.
X-ray crystallography; intramolecular H-bond also present
Microbial degradation
Class-level
R. erythropolis HL 24-1 utilizes 2C46DNP as sole C, N, energy source
Supports biodegradation pathway studies for nitrophenolic contaminants.
Class-level inference; strain-specific metabolic data

High-Fastness Dye Precursor

Driven by its unique substitution pattern, 2-chloro-4,6-dinitrophenol is the essential starting material for synthesizing 2-amino-6-chloro-4-nitrophenol via selective reduction. This downstream amine is a critical component in commercial hair dyes and specialized azo dyes (e.g., for synthetic fibers), where the chloro group imparts superior colorfastness and stability that cannot be achieved with unhalogenated precursors [1].

Cytochrome bo3 Oxidase Probing

Because of its validated selectivity for the QH site, this compound is the preferred biochemical probe for stabilizing the one-electron reduced ubisemiquinone intermediate in E. coli respiratory chain studies. It allows researchers to map intramolecular electron transfer pathways without the confounding QL site inhibition seen with other halogenated nitrophenols[2].

Bioremediation Consortia Validation

Due to its documented recalcitrance to standard nitrophenol-degrading bacteria (like R. imtechensis RKJ300), 2-chloro-4,6-dinitrophenol is utilized as a rigorous challenge substrate. Environmental engineers procure it to screen and validate specialized microbial consortia capable of simultaneous aerobic denitration and dehalogenation in industrial wastewater treatment [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
pH-dependent transformations
pKa-conferred acidity profile
Proton-transfer and nucleophilic substitution efficiency
Wastewater monitoring (ESI-MS/MS)
Validated fragmentation pattern and HPLC method
Identification accuracy in complex environmental matrices
Microbial degradation studies
Documented utilization by R. erythropolis
Reproducibility of metabolic pathway experiments
High-purity intermediate synthesis
Commercial purity grade and scalable patent route
Starting-material purity and synthetic route reproducibility

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

946-31-6

Wikipedia

2-chloro-4,6-dinitrophenol

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